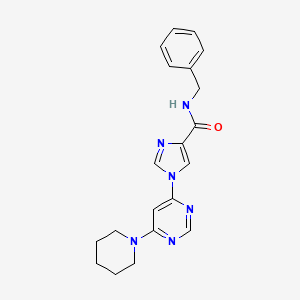
N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide, also known as BPIC, is a chemical compound that has been of interest to the scientific community due to its potential applications in the field of pharmacology. BPIC has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. For example, this compound has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. For example, studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro and in vivo, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for certain targets. However, there are also limitations to its use, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several areas of future research that could be explored with regards to N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide. For example, further studies could be conducted to investigate its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, studies could be conducted to further elucidate its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to optimize the synthesis and formulation of this compound for use in clinical trials.
Méthodes De Synthèse
N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-carboxybenzylamine with 6-(4-chloropyrimidin-2-yl)piperidin-1-amine, followed by the addition of benzyl chloride. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
N~4~-benzyl-1-(6-piperidino-4-pyrimidinyl)-1H-imidazole-4-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in the treatment of various diseases. For example, this compound has been found to have antitumor activity, with studies showing that it can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have antiviral activity, with studies showing that it can inhibit the replication of certain viruses, such as HIV.
Propriétés
IUPAC Name |
N-benzyl-1-(6-piperidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c27-20(21-12-16-7-3-1-4-8-16)17-13-26(15-24-17)19-11-18(22-14-23-19)25-9-5-2-6-10-25/h1,3-4,7-8,11,13-15H,2,5-6,9-10,12H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSVLBNAIHMWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)

![(Z)-ethyl 1-cyclohexyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2616966.png)
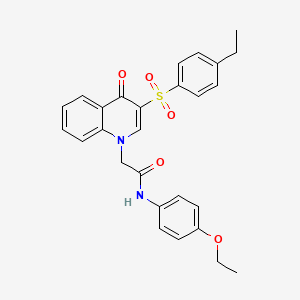
![Sulphosuccinimidyl-4-[2-(4,4-dimethoxytrityl)]butyrate](/img/structure/B2616971.png)


![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)
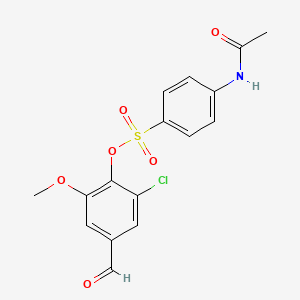
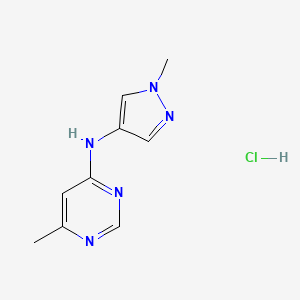
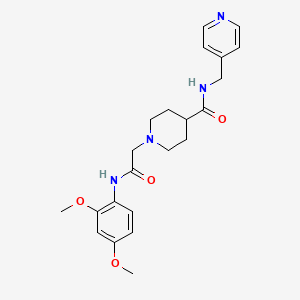
![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616983.png)
![methyl 2-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2616984.png)
